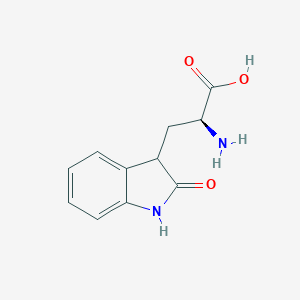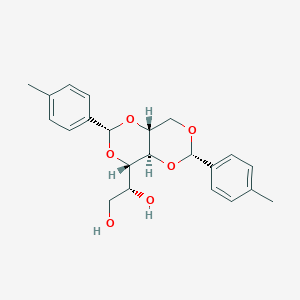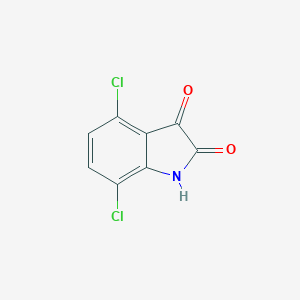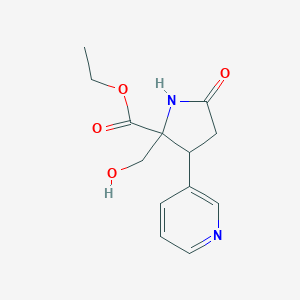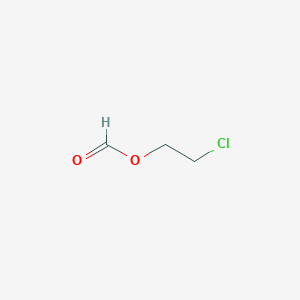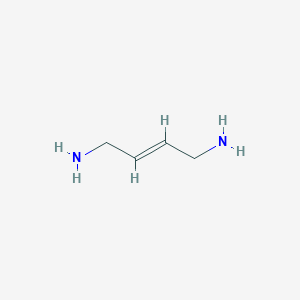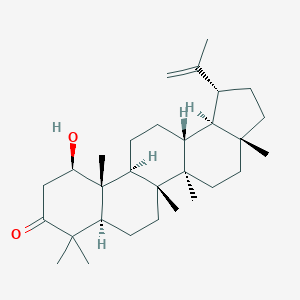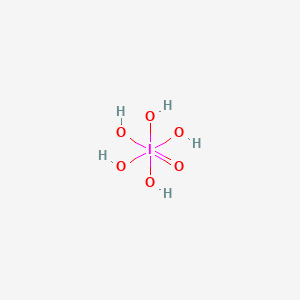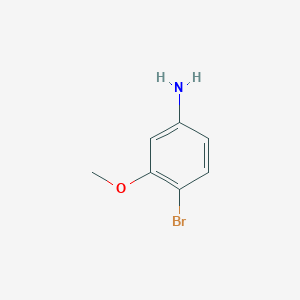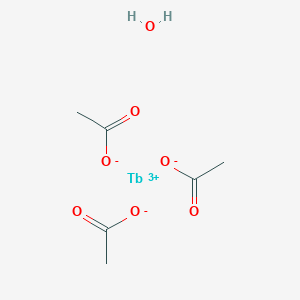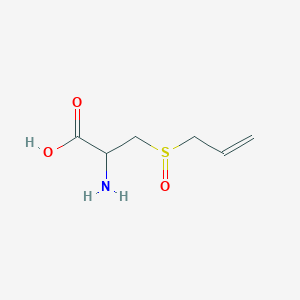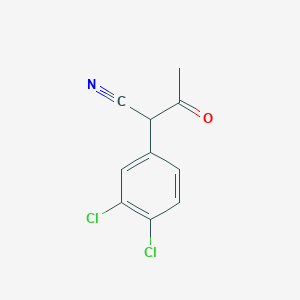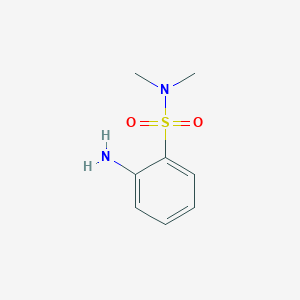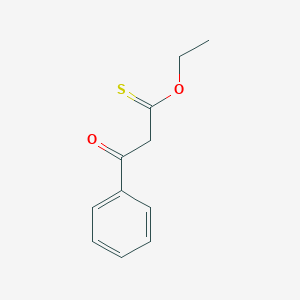
3-Oxo-3-phenylthiopropionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-phenylthiopropionic acid ethyl ester, also known as OTOP or 3-phenyl-2-thioxo-4-oxo-3-thiopropionate ethyl ester, is a chemical compound commonly used in scientific research. It is a member of the thiol ester family and has various applications in the field of biochemistry, pharmacology, and medicine.
Mecanismo De Acción
3-Oxo-3-phenylthiopropionic acid ethyl ester works by irreversibly binding to the active site of cysteine proteases, leading to their inhibition. It forms a covalent bond with the thiol group of the cysteine residue, which is essential for the catalytic activity of the enzyme. This results in the inhibition of the enzyme's activity and the prevention of its involvement in various biological processes.
Efectos Bioquímicos Y Fisiológicos
3-Oxo-3-phenylthiopropionic acid ethyl ester has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites, and reduce inflammation in arthritis. It has also been shown to have an effect on the immune system, with potential applications in immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Oxo-3-phenylthiopropionic acid ethyl ester has several advantages for use in lab experiments. It is stable and easy to handle, has a high degree of selectivity for cysteine proteases, and has a low toxicity profile. However, it also has some limitations, including its irreversible binding to the enzyme and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the use of 3-Oxo-3-phenylthiopropionic acid ethyl ester in scientific research. One potential application is in the development of new therapies for cancer, arthritis, and other diseases that involve cysteine proteases. 3-Oxo-3-phenylthiopropionic acid ethyl ester could also be used in the study of the immune system and in the development of immunotherapies. Additionally, further research is needed to explore the potential off-target effects of 3-Oxo-3-phenylthiopropionic acid ethyl ester and to develop more selective inhibitors of cysteine proteases.
Métodos De Síntesis
3-Oxo-3-phenylthiopropionic acid ethyl ester can be synthesized through a multi-step process starting from commercially available reagents. The process involves the reaction of ethyl acetoacetate with phenyl isothiocyanate, followed by the addition of sodium methoxide and hydrochloric acid. The final product is obtained after the purification process.
Aplicaciones Científicas De Investigación
3-Oxo-3-phenylthiopropionic acid ethyl ester has been extensively used in scientific research for its ability to inhibit the activity of cysteine proteases, which play a crucial role in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of diseases such as cancer, arthritis, and malaria.
Propiedades
Número CAS |
16516-19-1 |
|---|---|
Nombre del producto |
3-Oxo-3-phenylthiopropionic acid ethyl ester |
Fórmula molecular |
C11H12O2S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
O-ethyl 3-oxo-3-phenylpropanethioate |
InChI |
InChI=1S/C11H12O2S/c1-2-13-11(14)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
GTPRFMULQGUWHD-UHFFFAOYSA-N |
SMILES |
CCOC(=S)CC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=S)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



